
2-Nitrofluorene
Overview
Description
2-Nitrofluorene (C₁₃H₉NO₂, molecular weight: 211.22 g/mol) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) characterized by a fluorene backbone with a nitro (-NO₂) group at the 2-position . It is a cream-colored solid primarily formed during incomplete combustion processes, such as diesel engine emissions, and is prevalent in urban air particulate matter . As a model compound for nitro-PAHs, this compound is widely studied for its genotoxicity and environmental persistence . Its synthesis involves nitrating fluorene with nitric acid or nitrous vapors in benzene .
Preparation Methods
Direct Nitration of Fluorene Using Nitric Acid in Acetic Acid
The most widely documented method for synthesizing 2-nitrofluorene involves the direct nitration of fluorene in acetic acid. This approach leverages the inherent reactivity of the fluorene aromatic system, where the 2-position is preferentially activated for electrophilic substitution due to steric and electronic factors .
Reaction Protocol
-
Substrate Preparation : Fluorene (6.0 g, 36.1 mmol) is dissolved in glacial acetic acid (100 mL) at 60°C under vigorous stirring.
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Nitration : Concentrated nitric acid (65%, 15 mL) is added dropwise over 10 minutes while maintaining the temperature at 60°C.
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Reaction Monitoring : The mixture is stirred for 10–100 minutes, with thin-layer chromatography (TLC; ethyl acetate/n-heptane 1:9) used to track the emergence of dinitro byproducts (Rf ≈ 0.25).
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Workup : The reaction is quenched by pouring into ice-cold water (600 mL). The crude product is filtered, washed with water, and recrystallized from acetonitrile to yield pale-yellow needles (7.1 g, 92%).
Key Data
Parameter | Value |
---|---|
Temperature | 60°C |
Reaction Time | 10–100 minutes |
Yield | 92% |
Purity (NMR) | >99% |
Recrystallization Solvent | Acetonitrile |
Characterization :
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¹H NMR (CDCl₃) : δ 8.42 (s, 1H), 8.31 (d, J = 8.4 Hz, 1H), 7.89–7.87 (m, 2H), 7.64 (d, J = 6.4 Hz, 1H), 7.49–7.43 (m, 2H), 4.02 (s, 2H) .
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¹³C NMR (CDCl₃) : δ 148.09, 146.79, 144.81, 143.92, 139.47, 128.87, 127.43, 125.43, 123.14, 121.34, 120.49, 119.88, 36.96 .
This method’s efficiency stems from the balanced nitrating strength of nitric acid in acetic acid, which minimizes polysubstitution while ensuring regioselectivity.
Alternative Nitration Approaches Explored in Literature
Nitration of Fluorene Carboxylates
Methyl fluorene-9-carboxylate has been nitrated to yield 2-nitro derivatives, followed by reduction and cyclization to form phenanthrene analogs . While this pathway diverges from direct nitrofluorene synthesis, it underscores the versatility of fluorene derivatives in nitroaromatic chemistry.
Purification and Characterization Techniques
Recrystallization Optimization
Recrystallization from acetonitrile proves critical for achieving high-purity this compound (>99%). Alternative solvents like ethanol or hexane result in lower yields or impurity retention .
Spectroscopic Validation
Nuclear magnetic resonance (NMR) remains the gold standard for structural confirmation. The absence of peaks corresponding to 1-nitro or dinitro isomers in the ¹H spectrum confirms regioselectivity .
Scientific Research Applications
Toxicological Research
Carcinogenicity Studies
2-Nitrofluorene has been extensively studied for its carcinogenic potential. Research indicates that it can induce tumors in laboratory animals through various routes of administration, including oral and topical applications. For instance, studies have shown that this compound can lead to mammary gland and liver tumors in rats when administered orally .
DNA Adduct Formation
The compound is known to form DNA adducts, which are critical in understanding its mechanism of action as a carcinogen. In vitro studies have demonstrated that this compound induces DNA damage and mutations in cultured cells, highlighting its potential as a genotoxic agent . The persistence of these adducts can have significant implications for cancer development.
Environmental Applications
Pollutant Identification
this compound has been detected in particulate emissions from diesel engines and other combustion sources . Its presence in environmental samples makes it a relevant compound for studies on air quality and pollution. Understanding its behavior in the environment can help assess the risks associated with exposure to nitro-polycyclic aromatic hydrocarbons.
Model Compound in Research
Metabolic Studies
Due to its structural similarity to other polycyclic aromatic hydrocarbons, this compound serves as a model compound for studying the metabolic pathways of nitrated hydrocarbons. Research has shown that it undergoes metabolic activation in the liver and lung tissues, producing reactive metabolites like 9-hydroxy-2-nitrofluorene, which are crucial for understanding the bioactivation processes involved in carcinogenesis .
Case Studies
Study | Findings | Implications |
---|---|---|
Cui et al. (1995) | Induced tumors in rats; significant tumor formation at higher doses | Supports the carcinogenic classification of this compound |
Möller et al. (1993) | Oral administration more potent than intraperitoneal | Highlights the relevance of exposure routes in toxicity assessments |
Gøtze et al. (1994) | Metabolism studied in human lung tissue; identified major metabolites | Provides insights into human relevance of animal studies |
Mechanism of Action
The mechanism of action of 2-Nitrofluorene involves its metabolic activation by nitroreductase enzymes, leading to the formation of reactive intermediates. These intermediates can covalently bind to DNA, RNA, and proteins, causing mutations and potentially leading to carcinogenesis . The photochemical degradation involves intersystem crossing and internal conversion, resulting in the formation of free radicals .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among nitro-PAHs influence their environmental behavior and toxicity. A comparison is provided in Table 1.
Table 1: Physicochemical Properties of 2-Nitrofluorene and Related Compounds
This compound exhibits higher emission rates (46 kg/h) compared to its parent PAH, fluorene (2.4 kg/h), due to primary combustion sources like diesel engines . Its intermediate volatility allows partitioning between air and particulate phases, unlike 1-nitropyrene, which is predominantly particle-bound .
Environmental Prevalence
Table 2: Environmental Sources and Detection
This compound is a marker for primary emissions, whereas 1-nitropyrene often forms via secondary atmospheric reactions .
Genotoxicity and Mutagenicity
Table 3: Genotoxic Profiles
This compound induces unscheduled DNA synthesis in the liver and excretes mutagenic metabolites in urine . Its direct mutagenicity contrasts with 2-acetylaminofluorene, which requires metabolic activation .
Metabolic Pathways and Carcinogenicity
Metabolism :
- This compound: Hydroxylated at positions 6, 7, 8, and 9 in rats, forming sulfate conjugates . Also metabolized to formylamino compounds via nitroreduction .
- 1-Nitropyrene: Reduces to amino derivatives, forming DNA-binding intermediates .
- 2-Aminofluorene (2-AF): Oxidized to this compound via peroxidase activity, generating reactive nitroso intermediates .
Carcinogenicity:
- This compound exhibits dual initiator-promoter activity in liver models but produces fewer tumors than 2-acetylaminofluorene .
- 2,7-Dinitrofluorene shows higher tumorigenicity in rats at lower doses compared to this compound .
Biological Activity
2-Nitrofluorene, a nitro derivative of fluorene, is primarily recognized for its biological activity, particularly its carcinogenic potential. This compound has been extensively studied for its effects on various biological systems, including its mutagenic properties and the mechanisms through which it induces toxicity and tumorigenesis.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 225.22 g/mol
- CAS Number : 607-57-8
Carcinogenicity
The International Agency for Research on Cancer (IARC) classifies this compound as a possible human carcinogen based on sufficient evidence of carcinogenicity in experimental animals. Studies have demonstrated that exposure to this compound leads to various tumor types in rodents, particularly when administered via dietary routes or injections.
Key Findings from Animal Studies
-
Tumor Incidence :
- In a study involving male and female rats, high incidences of liver tumors and mammary gland adenocarcinomas were observed following exposure to this compound .
- A significant number of treated rats developed squamous-cell carcinomas in the forestomach, with a notable correlation between dosage and tumor development .
-
Mechanisms of Action :
- Metabolic activation of this compound occurs primarily in the liver, where it is reduced to N-hydroxy-2-aminofluorene, a known carcinogen .
- The compound has been shown to induce DNA damage and mutagenicity in various bacterial and mammalian cell lines, indicating its potential to disrupt genetic integrity .
Mutagenicity and Genotoxicity
This compound exhibits mutagenic properties across several test systems:
- Bacterial Assays : It has been shown to induce mutations in strains of E. coli and Salmonella, particularly under conditions that activate its metabolic pathways .
- Mammalian Cell Lines : Studies indicate that it can cause sister chromatid exchanges and unscheduled DNA synthesis in mammalian cells, suggesting a direct interaction with DNA .
Toxicogenomic Insights
Recent research employing toxicogenomic approaches has revealed that exposure to this compound alters the expression of genes involved in detoxification processes, cell proliferation, and inflammation. These changes are indicative of early events in tumorigenesis, highlighting the compound's potential as a model for studying cancer mechanisms .
Case Studies
Several case studies have illustrated the biological impact of this compound:
- Case Study 1 : A long-term feeding study in rats demonstrated a dose-dependent increase in liver tumors after administration of 0.5 mmol/kg body weight over an extended period. The results underscored the importance of metabolic activation in the carcinogenic process.
- Case Study 2 : In vitro studies using human liver cell lines showed that this compound could induce oxidative stress responses, leading to cellular damage and apoptosis. This finding is crucial for understanding how environmental exposures may contribute to cancer risk.
Summary of Biological Effects
Q & A
Basic Research Questions
Q. What is the carcinogenic classification of 2-nitrofluorene, and what experimental evidence supports this classification?
- Answer: this compound is classified as a Group 2B carcinogen ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC). This classification is based on sufficient evidence in animal studies, where oral administration induced tumors in the mammary gland, liver, and forestomach of rats. Key studies utilized liver initiation-promotion models, demonstrating its role as a tumor initiator via DNA adduct formation . Methodologically, these studies involved dose-response analyses, histopathological evaluations, and quantification of DNA adducts using techniques like HPLC or LC-MS/MS.
Q. What analytical methods are recommended for detecting this compound in environmental samples?
- Answer: Gas chromatography-mass spectrometry (GC-MS) with negative ion chemical ionization is widely used for quantifying this compound in particulate matter, such as diesel exhaust or ambient air. Deuterated internal standards (e.g., deuterated PAHs) are employed to enhance accuracy and reproducibility . Sample preparation typically involves Soxhlet extraction, silica gel cleanup, and concentration under nitrogen streams to minimize degradation.
Q. What are the standard protocols for studying this compound metabolism in vivo?
- Answer: Radiolabeled this compound (e.g., ¹⁴C or ³H isotopes) is administered orally or via intratracheal instillation in rodent models. Metabolites are identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Key studies by Möller et al. (1985–1987) utilized isolated perfused rat liver and lung systems to track hydroxylated metabolites (e.g., 9-hydroxy-2-nitrofluorene) and quantify excretion rates in urine and feces .
Advanced Research Questions
Q. How can researchers resolve contradictions in genotoxicity data for this compound?
- Answer: Discrepancies in bacterial mutagenicity (e.g., conflicting Ames test results) arise from differences in metabolic activation systems. To address this, researchers should use liver S9 fractions from induced rodents (e.g., 3-methylcholanthrene-treated rats) to mimic in vivo nitroreduction. Additionally, combining multiple assays—such as sister chromatid exchange (SCE) in Chinese hamster ovary cells and comet assays for DNA damage—provides a comprehensive genotoxicity profile .
Q. What methodologies are used to quantify DNA adducts formed by this compound metabolites?
- Answer: The primary DNA adduct, deoxyguanosin-8-yl-2-aminofluorene, is quantified using ³²P-postlabeling or LC-MS/MS. Spatial correlation between adduct levels and tumor sites (e.g., liver) is assessed via autoradiography in dose-time studies. Advanced models incorporate nitroreductase activity measurements to link metabolic activation with adduct persistence .
Q. How can animal carcinogenicity data for this compound be extrapolated to human risk assessment?
- Answer: Extrapolation requires comparative pharmacokinetic modeling, focusing on interspecies differences in nitroreductase activity and DNA repair efficiency. Biomarkers like hemoglobin adducts or urinary metabolites (e.g., N-hydroxy-2-acetylaminofluorene) can bridge animal and human data. Epidemiological studies remain limited, necessitating in vitro human hepatocyte models to assess metabolic pathways .
Q. What experimental strategies are recommended for characterizing this compound metabolites in complex matrices?
- Answer: Metabolite identification involves tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to fragment hydroxylated and acetylated derivatives. Isotopic labeling (e.g., ¹⁵N) aids in distinguishing endogenous compounds. For environmental samples, solid-phase extraction (SPE) with C18 cartridges and derivatization (e.g., silylation) improves detection limits .
Q. How should researchers optimize dosage regimens in this compound toxicity studies to avoid confounding factors?
- Answer: Subchronic toxicity studies (e.g., 90-day oral exposure in rats) determine the maximum tolerated dose (MTD) by monitoring body weight loss, organ histopathology, and clinical chemistry (e.g., liver enzymes). Pharmacokinetic models using compartmental analysis ensure linear kinetics, avoiding saturation of metabolic pathways that could skew carcinogenicity outcomes .
Q. What mechanisms explain the tissue-specific carcinogenicity of this compound?
- Answer: Tissue specificity is linked to localized metabolic activation. For example, hepatic CYP450 enzymes (e.g., CYP1A2) catalyze nitroreduction to N-hydroxy-2-aminofluorene, which forms DNA adducts in the liver. In contrast, extrahepatic tissues (e.g., mammary gland) may lack sufficient detoxification enzymes like glutathione-S-transferase (GST), increasing susceptibility .
Q. How do researchers address conflicting in vitro vs. in vivo genotoxicity results for this compound?
- Answer: In vitro systems often lack the full metabolic complexity of in vivo models. To reconcile results, use genetically engineered cell lines expressing human nitroreductases or co-culture systems with primary hepatocytes. Validate findings using transgenic rodent models (e.g., gpt delta mice) that allow in vivo mutation tracking .
Properties
IUPAC Name |
2-nitro-9H-fluorene | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |
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InChI Key |
XFOHWECQTFIEIX-UHFFFAOYSA-N | |
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Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
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Molecular Formula |
C13H9NO2 | |
Record name | 2-NITROFLUORENE | |
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DSSTOX Substance ID |
DTXSID2020971 | |
Record name | 2-Nitrofluorene | |
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Molecular Weight |
211.22 g/mol | |
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Physical Description |
2-nitrofluorene is a cream-colored solid. (NTP, 1992), Cream colored solid; [CAMEO] Light yellow solid; [Aldrich MSDS] | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER, SOL IN ACETONE, BENZENE | |
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Vapor Pressure |
0.00000954 [mmHg] | |
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Color/Form |
NEEDLES | |
CAS No. |
607-57-8 | |
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Melting Point |
316 °F (NTP, 1992), 158 °C | |
Record name | 2-NITROFLUORENE | |
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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